molecular formula C4H9BrO B1194514 4-Bromo-1-butanol CAS No. 33036-62-3

4-Bromo-1-butanol

Cat. No.: B1194514
CAS No.: 33036-62-3
M. Wt: 153.02 g/mol
InChI Key: SIJLYRDVTMMSIP-UHFFFAOYSA-N
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Description

4-Bromo-1-butanol is an organic compound with the chemical formula C4H9BrO. It is characterized by the presence of both bromine and hydroxyl functional groups. This compound is a colorless to yellow liquid and is commonly used as a reagent in organic synthesis. It is known for its applications in various chemical processes, including the preparation of pharmaceutical intermediates and agrochemicals .

Biochemical Analysis

Biochemical Properties

4-Bromo-1-butanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols. This compound can act as a substrate for this enzyme, leading to the formation of 4-bromobutanal. Additionally, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. These interactions highlight the compound’s role in biochemical pathways and its potential impact on metabolic processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in detoxification and stress response pathways. Additionally, it can affect cellular metabolism by modulating the activity of enzymes involved in glycolysis and the citric acid cycle. These effects underscore the compound’s potential impact on cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain dehydrogenases, thereby affecting the oxidation of alcohols. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions provide insights into how this compound exerts its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular proliferation and differentiation, highlighting the importance of considering temporal factors in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Studies have identified threshold doses at which adverse effects become apparent, emphasizing the need for careful dosage considerations in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by alcohol dehydrogenase to form 4-bromobutanal, which can further undergo oxidation to produce 4-bromobutyric acid. Additionally, it can interact with cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways highlight the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, affecting its localization and distribution. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s pharmacokinetics and dynamics .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes. These localization patterns provide insights into the compound’s functional roles within cells .

Chemical Reactions Analysis

4-Bromo-1-butanol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Bromo-1-butanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations.

Properties

IUPAC Name

4-bromobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJLYRDVTMMSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186699
Record name 4-Bromobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33036-62-3
Record name 4-Bromo-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33036-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromobutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033036623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.672
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-BROMOBUTANOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the synthetic applications of 4-Bromo-1-butanol?

A: this compound serves as a versatile building block in organic synthesis. For instance, it plays a key role in the synthesis of Aripiprazole, an atypical antipsychotic medication. The synthesis involves etherification of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with this compound, leading to the formation of 7-(4-hydroxybutanoxy)-3,4-dihydro-2(1H)-quinolinone, which undergoes further modifications to yield Aripiprazole [].

Q2: Are there efficient methods for synthesizing this compound?

A: Yes, research highlights an effective one-pot synthesis method for this compound []. This method involves reacting 1,4-butanediol with hydrogen bromide and acetic acid in the presence of a water-carrying agent like toluene. The reaction conditions, such as the type of water-carrying agent and the addition of acetic anhydride, significantly influence the yield of this compound. This optimized synthesis route offers a practical approach for obtaining this valuable compound.

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